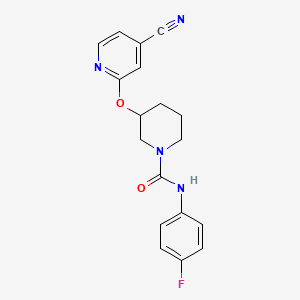
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a cyanopyridine moiety, and a fluorophenyl group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a cyanide source.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group in the cyanopyridine moiety, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amino derivatives of the cyanopyridine moiety.
Substitution: Halogenated derivatives of the fluorophenyl group.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine moiety may bind to active sites, inhibiting enzyme activity, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural rigidity, facilitating specific interactions with biological molecules.
類似化合物との比較
Similar Compounds
3-((4-cyanopyridin-2-yl)oxy)-N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3-((4-cyanopyridin-2-yl)oxy)-N-(4-methylphenyl)piperidine-1-carboxamide: Contains a methyl group instead of fluorine.
3-((4-cyanopyridin-2-yl)oxy)-N-(4-nitrophenyl)piperidine-1-carboxamide: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets compared to its analogs. This makes it a particularly interesting compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-5-15(6-4-14)22-18(24)23-9-1-2-16(12-23)25-17-10-13(11-20)7-8-21-17/h3-8,10,16H,1-2,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTWNWOQCWLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














